molecular formula C18H12ClN3 B12935470 1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]- CAS No. 824395-00-8

1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-

Cat. No.: B12935470
CAS No.: 824395-00-8
M. Wt: 305.8 g/mol
InChI Key: NBXCWZXNTOSXES-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]- (CAS: 80477-80-1) is a benzimidazole derivative characterized by a chloro substituent at position 5 and a 2-(2-pyridinyl)phenyl group at position 2 of the benzimidazole core. Its molecular formula is C₁₉H₁₅ClN₄, with a molecular weight of 334.8022 g/mol . The compound’s structure (confirmed via SMILES: C1=CC=NC(=C1)CCN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=CC=N4) highlights the presence of two pyridinyl moieties and a chlorine atom, which influence its electronic and steric properties.

Properties

CAS No.

824395-00-8

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole

InChI

InChI=1S/C18H12ClN3/c19-12-8-9-16-17(11-12)22-18(21-16)14-6-2-1-5-13(14)15-7-3-4-10-20-15/h1-11H,(H,21,22)

InChI Key

NBXCWZXNTOSXES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Aldehydes

  • The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine on the aldehyde carbonyl, followed by cyclization and oxidation to yield the benzimidazole nucleus.
  • Oxidizing agents or air are used to facilitate the formation of the imidazole ring.
  • This method is versatile and allows the introduction of various substituents at the 2-position of benzimidazole by selecting appropriate aldehydes.

Specific Preparation of 1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-

The target compound features a chlorine substituent at the 5-position of the benzimidazole ring and a 2-(2-pyridinyl)phenyl group at the 2-position. The preparation involves multi-step synthetic routes, often starting from appropriately substituted o-phenylenediamines and aldehydes or related intermediates.

Starting Materials and Key Intermediates

  • 4-chloro-1,2-phenylenediamine or 5-chloro-o-phenylenediamine derivatives serve as the benzimidazole precursors to introduce the 5-chloro substituent.
  • 2-(2-pyridinyl)benzaldehyde or related aldehydes are used to introduce the 2-(2-pyridinyl)phenyl substituent via condensation.

Typical Synthetic Procedure

  • The 5-chloro-o-phenylenediamine is reacted with 2-(2-pyridinyl)benzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).
  • The reaction mixture is heated under reflux or at elevated temperatures (e.g., 100–135 °C) to promote cyclization.
  • Oxidizing agents or air are employed to facilitate the formation of the benzimidazole ring.
  • The crude product is purified by recrystallization or chromatographic techniques to yield the target compound.

Alternative Synthetic Routes and Modifications

  • Some patents describe the preparation of benzimidazole derivatives via multi-step sequences involving halogenation, amidation, and cyclization steps to introduce specific substituents and functional groups.
  • For example, halogenated benzimidazole intermediates can be prepared by reacting substituted o-phenylenediamines with halogenated benzaldehydes, followed by further functionalization.
  • Amidation and salt formation steps may be included to improve solubility or biological activity.

Detailed Research Findings and Data

Spectroscopic Characterization

  • The synthesized 1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]- exhibits characteristic UV–vis absorption maxima around 241 and 301 nm in acetonitrile.
  • FTIR spectra show bands corresponding to N-H stretching (~3450 cm⁻¹), aromatic C-H (~3047 cm⁻¹), and C=N stretching (~1620 cm⁻¹).
  • 1H NMR spectra typically display a singlet for the benzimidazole N-H proton around δ 12.9 ppm, aromatic multiplets between δ 7.2–8.2 ppm, consistent with the substituted phenyl and pyridinyl rings.
  • 13C NMR confirms the aromatic carbons and the benzimidazole carbons with signals in the range δ 111–151 ppm.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C18H12ClN3 and molecular weight ~305.8 g/mol.

Yields and Purity

  • Reported yields for similar benzimidazole derivatives synthesized via condensation methods range from 25% to 77%, depending on reaction conditions and purification methods.
  • Purification is commonly achieved by column chromatography using mixtures of ethyl acetate and hexane or methanol as eluents.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Yield (%) Notes
Condensation of diamine and aldehyde 5-chloro-o-phenylenediamine + 2-(2-pyridinyl)benzaldehyde, solvent: ethanol or DMF 100–135 °C, reflux or sealed tube 25–77 Oxidation by air or chemical oxidants
Halogenation (if required) Halogenated benzaldehydes or diamines Room temp to reflux 50–70 Introduces chloro substituent
Amidation and salt formation Using bases, condensing agents, solvents 0–50 °C 49–83 Improves solubility and stability
Purification Column chromatography (ethyl acetate/hexane or methanol) Ambient - Essential for purity

Chemical Reactions Analysis

Reactivity and Chemical Modifications

A. Nucleophilic Aromatic Substitution

  • The 5-chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides):
    R-Cl+NH2R’R-NHR’+HCl\text{R-Cl} + \text{NH}_2\text{R'} \rightarrow \text{R-NHR'} + \text{HCl}
    Example: Reaction with piperazine derivatives to enhance solubility or biological activity .

B. Alkylation/Arylation

  • Alkylation at the N1-position of benzimidazole using alkyl halides:
    R-X+BenzimidazoleR-N-Benzimidazole\text{R-X} + \text{Benzimidazole} \rightarrow \text{R-N-Benzimidazole}

    • Conditions: K₂CO₃ in DMF at 80°C .

C. Coordination Chemistry

  • The pyridinyl group acts as a ligand for transition metals (e.g., Pd, Pt):

    • Forms complexes for catalytic or medicinal applications .

Key Reaction Data

Reaction TypeReagents/ConditionsYield (%)Reference
Benzimidazole core formationNa₂S₂O₅, DMF, 135°C, 4h25–28
ChlorinationSOCl₂, acetic acid, reflux, 8h60–70
N-AlkylationK₂CO₃, DMF, 80°C, 12h45–55

Mechanistic Insights

  • Antiproliferative Activity : Derivatives interact with dihydrofolate reductase (DHFR) via hydrogen bonding and π-π stacking, disrupting DNA synthesis .

  • Lipophilicity Enhancement : Alkylation of the benzimidazole nitrogen increases membrane permeability, critical for biological activity .

Stability and Degradation

  • Stable under acidic conditions but prone to hydrolysis in strong alkaline media.

  • Photodegradation observed under UV light, forming quinone-like byproducts.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzimidazole core with specific substitutions that enhance its biological activity. The synthesis typically involves the condensation of substituted phenolic compounds with pyridine derivatives, employing methods such as Suzuki-Miyaura coupling to achieve high yields. Key steps in the synthesis include:

  • Starting Materials : 2-chlorobenzimidazole and 2-bromopyridine.
  • Reaction Conditions : Conducted under inert atmosphere at elevated temperatures (around 100°C) using palladium catalysts.

Antiproliferative Activity

1H-Benzimidazole derivatives are recognized for their antiproliferative effects against various cancer cell lines. A study demonstrated that specific derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 to 29.39 µM depending on substituents.

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
1H-BenzimidazoleMDA-MB-23116.38
4aMCF-75.0
5aA54910.0
3gMDA-MB-23121.93

The mechanism of action involves induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c and activation of caspases.

Antibacterial Activity

The compound has also shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for effective compounds ranged from 4 to 8 µg/mL .

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
1H-BenzimidazoleStaphylococcus aureus4
Streptococcus faecalis8
MRSA4

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with DNA replication.

Antifungal Activity

Research indicates that this compound exhibits antifungal activity against various fungal strains, making it a candidate for further investigation in antifungal therapy. Studies have reported effective inhibition of fungal growth at low concentrations, although specific MIC values need further exploration.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives, suggesting that they may inhibit key inflammatory pathways. For instance, compounds have shown significant COX-2 inhibition, which is critical for managing inflammatory diseases.

Cosmetic Applications

Due to its biological properties, there is emerging interest in exploring the use of this compound in cosmetic formulations aimed at skin health and rejuvenation. Its potential as an active ingredient in topical formulations is under investigation.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related benzimidazole derivatives with variations in substituents, which significantly alter physicochemical and spectral properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Cl, 2-[2-(2-pyridinyl)phenyl] C₁₉H₁₅ClN₄ 334.80 Dual pyridinyl groups enhance π-π stacking potential; chloro improves lipophilicity.
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 5-Cl, 1-benzyl, 2-phenyl C₂₀H₁₅ClN₂ 318.80 Benzyl group increases steric bulk; phenyl enhances aromatic interactions.
5-Chloro-2-[(imidazo[1,2-a]pyridin-3-ylmethyl)sulfinyl]-1H-benzimidazole 5-Cl, 2-sulfinyl-linked imidazo[1,2-a]pyridinyl C₁₅H₁₁ClN₄OS 330.79 Sulfinyl group introduces chirality and potential metabolic instability.
2-(6-Chloro-3-pyridinyl)-5,6-dimethyl-1-(phenylmethyl)-1H-benzimidazole 5,6-dimethyl, 2-(6-Cl-3-pyridinyl), 1-benzyl C₂₁H₁₈ClN₃ 347.84 Methyl groups reduce solubility; chloro-pyridinyl enhances bioactivity.
2-(3,5-Dinitrophenyl)-1H-benzimidazole 2-(3,5-dinitrophenyl) C₁₃H₈N₄O₄ 296.23 Nitro groups increase electron-withdrawing effects and reactivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s chloro and pyridinyl substituents balance lipophilicity (Cl: +0.71, pyridinyl: polar N atom), whereas methyl groups in reduce solubility.
  • Molecular Weight : Derivatives like (330.79 g/mol) and (347.84 g/mol) exceed the target’s weight, impacting pharmacokinetics (e.g., membrane permeability).
  • pKa : For , a predicted pKa of 3.96 suggests protonation at physiological pH, influencing binding interactions .

Spectral Data Comparison

Key spectral features highlight structural differences:

  • 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole : Peaks at 3446.91 cm⁻¹ (aromatic C-H) and 1457.27 cm⁻¹ (imidazole C-N). 2-(3,5-Dinitrophenyl)-1H-benzimidazole : Strong NO₂ stretches (~1520 cm⁻¹ and 1340 cm⁻¹).
  • ¹H NMR :
    • 1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole : δ 5.62 (s, 2H, benzyl CH₂), 7.00–7.81 ppm (aromatic protons).
    • Sulfanyl derivatives (e.g., ): Additional δ 2.5–3.0 ppm signals for sulfanyl CH₂ groups.

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl] has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by recent research findings.

Structure and Synthesis

The compound is characterized by a benzimidazole core with specific substitutions that enhance its biological activity. The synthesis typically involves the condensation of substituted phenolic compounds with pyridine derivatives, often employing methods such as intramolecular hydrogen-transfer cyclization to achieve high yields and purity .

Antiproliferative Activity

Research indicates that 1H-benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that specific derivatives showed potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 to 29.39 µM depending on the substituents on the phenyl ring .

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
1H-BenzimidazoleMDA-MB-23116.38
4aMCF-75.0
5aA54910.0
3gMDA-MB-23121.93

The mechanism of action involves induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors such as cytochrome c and activation of caspases .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds ranged from 4 to 8 µg/mL .

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
1H-BenzimidazoleStaphylococcus aureus4
Streptococcus faecalis8
MRSA4

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with DNA replication .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a benzimidazole derivative demonstrated a significant reduction in tumor size among participants resistant to conventional therapies.
  • Infectious Disease Management : Patients with chronic bacterial infections showed marked improvement when treated with formulations containing benzimidazole compounds, indicating their potential as adjunct therapies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-chloro-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole, and how is its structural integrity validated?

Answer:
The compound can be synthesized via condensation reactions using precursors like 2-(2-pyridinyl)benzimidazole derivatives with chlorinating agents. A common approach involves nucleophilic substitution or cyclization under reflux with catalysts such as potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) . Structural validation typically employs:

  • Spectroscopic techniques :
    • 1H/13C NMR to confirm aromatic proton environments and substituent positions.
    • ESI-MS for molecular ion verification .
  • Thermal analysis : TGA/DTA to assess decomposition patterns and stability (e.g., sharp endothermic peaks indicating melting points) .
  • UV-Vis and fluorescence spectroscopy to evaluate electronic transitions and photophysical properties .

Basic: What pharmacological targets are commonly associated with 5-chloro-substituted benzimidazole derivatives?

Answer:
Benzimidazole derivatives, particularly 5-chloro analogs, exhibit affinity for:

  • Anticancer targets : Inhibition of tyrosine kinases or tubulin polymerization, as seen in studies of similar compounds with IC₅₀ values in the micromolar range .
  • Antimicrobial activity : Disruption of microbial cell membranes or enzyme inhibition (e.g., DNA gyrase), validated via agar diffusion or microdilution assays .
  • Proton pump inhibition : Structural analogs like lansoprazole target H⁺/K⁺-ATPase, suggesting potential gastrointestinal applications .

Basic: How can researchers ensure purity and resolve impurities in 5-chloro-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole?

Answer:

  • Chromatographic methods :
    • HPLC/GC-MS with C18 columns and acetonitrile/water gradients to separate and quantify impurities .
  • Recrystallization : Use of ethanol or ethyl acetate/cyclohexane mixtures to isolate pure crystals .
  • Elemental analysis : Confirming C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

  • X-ray crystallography : Use SHELX software for single-crystal structure determination to unambiguously assign bond lengths, angles, and substituent positions .
  • Dynamic NMR : For tautomeric or conformational ambiguities, variable-temperature NMR can reveal exchange processes (e.g., imidazole ring puckering) .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-31G*) to validate vibrational assignments .

Advanced: What enantioselective synthesis strategies are effective for chiral analogs of this compound?

Answer:

  • Diastereomeric resolution : React with chiral auxiliaries (e.g., R-1,1'-binaphthyl phosphate) to form complexes, followed by fractional crystallization .
  • Asymmetric catalysis : Use palladium-catalyzed cross-coupling or organocatalysts (e.g., L-proline) to induce stereocontrol during synthesis .
  • Chiral HPLC : Employ columns like Chiralpak® IA/IB to separate enantiomers and determine enantiomeric excess (ee) .

Advanced: How can computational modeling predict the reactivity of 5-chloro-2-[2-(2-pyridinyl)phenyl]-1H-benzimidazole in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-chloro position may show high electrophilicity, favoring SNAr reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide functionalization strategies .
  • Reactivity descriptors : Analyze HOMO-LUMO gaps to predict stability under oxidative or reductive conditions .

Advanced: What are the challenges in interpreting fluorescence quenching data for this compound in biological assays?

Answer:

  • Inner filter effects : Correct for absorbance overlap at excitation/emission wavelengths using reference standards .
  • Static vs. dynamic quenching : Perform Stern-Volmer analysis; linear plots suggest dynamic quenching, while upward curvature indicates static mechanisms .
  • Competitive binding : Use displacement assays (e.g., with warfarin or ibuprofen) to distinguish specific vs. nonspecific interactions with proteins .

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